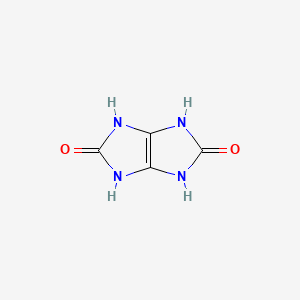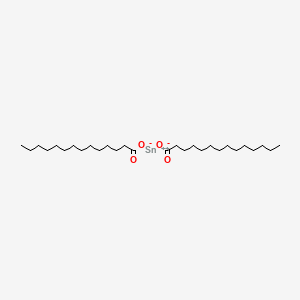
Tin(2+) myristate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tin(2+) myristate, also known as bis(tetradecanoic acid)tin(II) salt, is an organotin compound with the chemical formula C28H54O4Sn. It is a coordination complex where tin(II) is bonded to two myristate (tetradecanoate) anions. This compound is primarily used in various industrial applications, including as a stabilizer in polyvinyl chloride (PVC) and as a catalyst in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tin(2+) myristate can be synthesized through the reaction of tin(II) chloride with myristic acid in the presence of a base. The general reaction is as follows:
SnCl2+2C13H27COOH→Sn(C13H27COO)2+2HCl
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the following steps:
Dissolution of Tin(II) Chloride: Tin(II) chloride is dissolved in an appropriate solvent, such as ethanol or water.
Addition of Myristic Acid: Myristic acid is added to the solution, and the mixture is stirred to ensure complete reaction.
Neutralization: A base, such as sodium hydroxide, is added to neutralize the hydrochloric acid formed during the reaction.
Precipitation and Filtration: The resulting this compound precipitates out of the solution and is collected by filtration.
Purification: The crude product is purified by recrystallization or other suitable methods to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form tin(IV) compounds.
Reduction: It can be reduced back to elemental tin under certain conditions.
Substitution: The myristate ligands can be substituted with other carboxylate ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Carboxylic acids or their salts can be used to substitute the myristate ligands.
Major Products Formed:
Oxidation: Tin(IV) myristate or other tin(IV) compounds.
Reduction: Elemental tin.
Substitution: Tin(2+) carboxylates with different carboxylate ligands.
Chemistry:
Catalysis: this compound is used as a catalyst in various organic reactions, including esterification and transesterification.
Stabilization: It acts as a stabilizer in the production of PVC, enhancing its thermal stability.
Biology and Medicine:
Antimicrobial Properties: Organotin compounds, including this compound, have shown antimicrobial activity and are studied for potential use in medical applications.
Industry:
Plastic Manufacturing: Used as a heat stabilizer in the production of PVC and other polymers.
Coatings and Paints: Employed in the formulation of coatings and paints to improve their durability and resistance to degradation.
Wirkmechanismus
The mechanism by which tin(2+) myristate exerts its effects is primarily through its coordination chemistry. The tin(II) ion forms stable complexes with carboxylate ligands, which can stabilize reactive intermediates in catalytic processes. In PVC stabilization, this compound inhibits the dehydrochlorination of PVC by scavenging hydrogen chloride and preventing the formation of conjugated polyenes, which are responsible for the discoloration and degradation of PVC.
Vergleich Mit ähnlichen Verbindungen
- Dimethyltin dineodecanoate
- Dibutyltin dineodecanoate
- Dioctyltin dineodecanoate
Comparison:
- Thermal Stability: Tin(2+) myristate provides excellent thermal stability in PVC, similar to other organotin compounds like dimethyltin dineodecanoate and dibutyltin dineodecanoate.
- Catalytic Activity: The catalytic activity of this compound is comparable to other organotin compounds, but its specific reactivity can vary based on the nature of the carboxylate ligands.
- Environmental Impact: Organotin compounds, including this compound, are being gradually replaced by more eco-friendly alternatives due to concerns about their toxicity and environmental impact.
Eigenschaften
CAS-Nummer |
85392-76-3 |
|---|---|
Molekularformel |
C28H54O4Sn |
Molekulargewicht |
573.4 g/mol |
IUPAC-Name |
tetradecanoate;tin(2+) |
InChI |
InChI=1S/2C14H28O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2*2-13H2,1H3,(H,15,16);/q;;+2/p-2 |
InChI-Schlüssel |
FSMKMWWGFZFPOZ-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].[Sn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-methyl-1H-pyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B12655121.png)
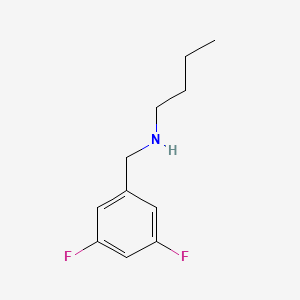
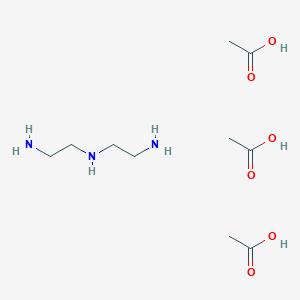
![O-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl] N-methylcarbamothioate](/img/structure/B12655136.png)
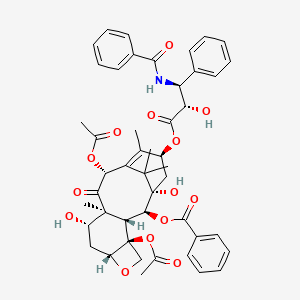
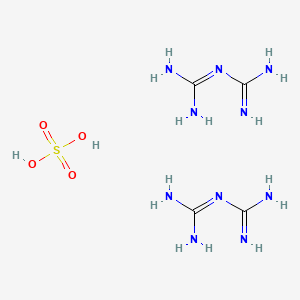



![(6R)-5-(6-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-6-methyl-3-(1-methylsulfonylpiperidin-4-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine](/img/structure/B12655182.png)


